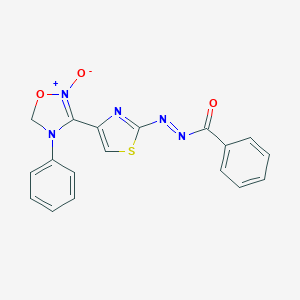
4-(2-(2-Benzoylhydrazino)-4-thiazolyl)-5-hydroxy-3-phenyl-1,2,3-oxadiazolium inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-(2-Benzoylhydrazino)-4-thiazolyl)-5-hydroxy-3-phenyl-1,2,3-oxadiazolium inner salt” is a complex organic compound that features a unique structure combining oxadiazole, thiazole, and benzamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4-(2-(2-Benzoylhydrazino)-4-thiazolyl)-5-hydroxy-3-phenyl-1,2,3-oxadiazolium inner salt” typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a nitrile oxide.
Thiazole Ring Formation: The thiazole ring can be synthesized by the condensation of a thioamide with an α-haloketone.
Coupling Reactions: The oxadiazole and thiazole rings can be coupled through a series of nucleophilic substitution reactions.
Final Assembly: The benzamide moiety can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the oxadiazole ring, potentially converting it to a more reduced form.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, “4-(2-(2-Benzoylhydrazino)-4-thiazolyl)-5-hydroxy-3-phenyl-1,2,3-oxadiazolium inner salt” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features could make it a candidate for drug development, particularly in targeting specific biological pathways.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties can be investigated. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mécanisme D'action
The mechanism of action of “4-(2-(2-Benzoylhydrazino)-4-thiazolyl)-5-hydroxy-3-phenyl-1,2,3-oxadiazolium inner salt” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]acetamide
- N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]propionamide
Uniqueness
What sets “4-(2-(2-Benzoylhydrazino)-4-thiazolyl)-5-hydroxy-3-phenyl-1,2,3-oxadiazolium inner salt” apart is its specific combination of functional groups and rings, which may confer unique chemical reactivity and biological activity. Its structure allows for diverse interactions and applications that similar compounds may not exhibit.
Propriétés
Numéro CAS |
155811-65-7 |
|---|---|
Formule moléculaire |
C18H13N5O3S |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide |
InChI |
InChI=1S/C18H13N5O3S/c24-16(13-7-3-1-4-8-13)20-21-18-19-15(11-27-18)17-22(12-26-23(17)25)14-9-5-2-6-10-14/h1-11H,12H2 |
Clé InChI |
IWYHZLSQXHNHQZ-UHFFFAOYSA-N |
SMILES |
C1N(C(=[N+](O1)[O-])C2=CSC(=N2)N=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1N(C(=[N+](O1)[O-])C2=CSC(=N2)N=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Synonymes |
4-(2-(2-Benzoylhydrazino)-4-thiazolyl)-5-hydroxy-3-phenyl-1,2,3-oxadia zolium inner salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















